Indisetron Exhibits >20-Fold Higher 5-HT3 Antagonistic Activity Than Granisetron and Ondansetron
In preclinical studies, the 5-HT3 antagonistic activity of indisetron hydrochloride was quantitatively compared against granisetron and ondansetron, two of the most commonly used first-generation 5-HT3 receptor antagonists [1]. The assay demonstrated that indisetron's activity exceeded that of granisetron and ondansetron by more than 20-fold, indicating a significantly higher in vitro potency at the 5-HT3 receptor [1].
| Evidence Dimension | 5-HT3 Receptor Antagonistic Activity |
|---|---|
| Target Compound Data | Over 20 times more potent than granisetron or ondansetron |
| Comparator Or Baseline | Granisetron and Ondansetron (baseline activity) |
| Quantified Difference | >20-fold higher activity |
| Conditions | Preclinical in vitro assay measuring 5-HT3 antagonistic activity (specific assay details not reported in the abstract, but derived from primary research referenced in the review) |
Why This Matters
This >20-fold difference in in vitro potency directly impacts dose selection for preclinical and translational research models, where achieving equivalent receptor occupancy with a comparator would require significantly higher doses, potentially altering selectivity profiles and experimental outcomes.
- [1] Tsukagoshi S, et al. Introduction of novel anti-emetic agent, indisetron hydrochloride, developed recently in Japan. Gan To Kagaku Ryoho. 2005 Apr;32(4):567-73. View Source
